molecular formula C19H26N4O4S B2732109 N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 1705551-58-1

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2732109
CAS No.: 1705551-58-1
M. Wt: 406.5
InChI Key: GPGOVGFUKLIRAV-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a synthetic compound that features a unique combination of piperidine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves several steps:

  • Formation of 1,2,4-oxadiazole ring: : The initial step usually involves the condensation of an acyl hydrazide with an amidoxime to form the 1,2,4-oxadiazole ring.

  • Functionalization of piperidine ring: : The next step involves the functionalization of the piperidine ring at a specific position to introduce the desired substituents.

  • Coupling of fragments: : The oxadiazole and piperidine fragments are then coupled via a suitable linker under specific reaction conditions.

  • Final modifications:

Industrial Production Methods

In industrial settings, the production of this compound might involve optimized and scaled-up versions of the above synthetic routes. Typical conditions include:

  • High-throughput reactors: to ensure uniform reaction conditions and efficient mixing.

  • Automated purification systems: to streamline the isolation and purification of the final product.

  • Quality control measures: such as HPLC and NMR spectroscopy to verify the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions with appropriate reducing agents can convert the oxadiazole ring into more reduced forms such as amines.

  • Substitution: : The presence of multiple functional groups allows for substitution reactions, where specific atoms or groups are replaced with other atoms or groups under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are typically used under mild to moderate conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used in these transformations.

  • Substitution: : Suitable nucleophiles and electrophiles are employed, depending on the specific site and nature of the substitution reaction.

Major Products

The major products formed from these reactions include:

  • Sulfoxides and sulfones: from oxidation.

  • Amines and related reduced products: from reduction.

  • Variously substituted derivatives: from substitution reactions.

Scientific Research Applications

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide has diverse applications in scientific research:

Chemistry

  • Catalysis: : Utilized as a ligand or a precursor in catalytic systems due to its unique structural properties.

  • Material science: : Incorporated into novel polymers or materials for enhanced properties such as conductivity or mechanical strength.

Biology

  • Molecular probes: : Employed in the development of fluorescent probes for detecting specific biomolecules or cellular conditions.

  • Drug discovery: : Investigated as a potential scaffold in the design of new therapeutic agents targeting various biological pathways.

Medicine

  • Pharmaceutical development: : Explored for its potential as an active pharmaceutical ingredient (API) in new drug formulations.

  • Diagnostics: : Used in the development of diagnostic assays or imaging agents.

Industry

  • Agriculture: : Tested as a component in agrochemicals for crop protection or enhancement.

  • Cosmetics: : Investigated for its potential use in formulations aimed at skin care or treatment.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves multiple molecular targets and pathways:

  • Enzyme inhibition: : This compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.

  • Receptor modulation: : It can interact with certain receptors, altering their conformation and modulating downstream signaling pathways.

  • Cellular pathways: : The compound can affect various cellular pathways, leading to changes in cell function, proliferation, or survival.

Comparison with Similar Compounds

Similar Compounds

Some compounds that share structural similarities with N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide include:

  • N-methyl-N-(2-oxo-2-(3-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

  • N-methyl-N-(2-oxo-2-(3-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

  • N-methyl-N-(2-oxo-2-(3-((3-(ethyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. For instance:

  • The presence of the 1,2,4-oxadiazole ring: provides unique reactivity and binding characteristics.

  • The piperidine ring: offers a versatile scaffold for further functionalization and interaction with biological targets.

  • The methanesulfonamide group: contributes to the compound's solubility and stability.

Properties

IUPAC Name

N-methyl-N-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14-7-4-5-9-16(14)19-20-17(27-21-19)11-15-8-6-10-23(12-15)18(24)13-22(2)28(3,25)26/h4-5,7,9,15H,6,8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOVGFUKLIRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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